Galanin Message Associated Peptide (1-41) Amide is a peptide hormone derived from the precursor protein pre-progalanin. This peptide consists of 41 amino acids and is involved in various physiological processes, including the modulation of mood, feeding behavior, and pain perception. It is classified as a neuropeptide and plays significant roles in both the central nervous system and peripheral systems. Recent research has highlighted its potential therapeutic applications in conditions such as depression, anxiety, and chronic pain .
The synthesis of Galanin Message Associated Peptide (1-41) Amide typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The use of automated synthesizers can enhance reproducibility and efficiency in producing peptides like Galanin Message Associated Peptide (1-41) Amide.
The molecular formula for Galanin Message Associated Peptide (1-41) Amide is , with a molecular weight of approximately 4643.19 g/mol. The sequence of this peptide, represented in one-letter code, is:
E-L-E-P-E-D-E-A-R-P-G-G-F-D-R-L-Q-S-E-D-K-A-I-R-T-I-M-E-F-L-A-F-L-H-L-K-E-A-G-A-L-NH2.
This sequence highlights the specific arrangement of amino acids that contribute to its biological activity .
Galanin Message Associated Peptide (1-41) Amide can undergo various chemical reactions, which may include:
The reactions are typically facilitated by common reagents such as hydrogen peroxide for oxidation and dithiothreitol or tris(2-carboxyethyl)phosphine for reduction. Understanding these reactions is crucial for modifying the peptide for specific research applications.
Galanin Message Associated Peptide (1-41) Amide exerts its effects through interactions with specific receptors known as galanin receptors (GalR1, GalR2, and GalR3). The mechanism involves:
Galanin Message Associated Peptide (1-41) Amide is a white powder at room temperature and exhibits stability under recommended storage conditions.
It is soluble in water and organic solvents commonly used in biochemical applications. Its stability can be affected by factors such as pH and temperature during storage and handling.
Studies indicate that this peptide acts as a strong tonic inhibitor of neuronal actions, influencing various cellular processes through its interaction with G protein-coupled receptors .
Galanin Message Associated Peptide (1-41) Amide has a wide range of scientific applications:
Galanin Message Associated Peptide (1-41) amide (GMAP) is a 41-amino acid neuropeptide derived from the C-terminal region of preprogalanin (ppGAL). Its complete primary structure has been definitively characterized using both 3-letter and 1-letter amino acid notation systems. The full sequence is:
3-letter notation:H-Glu-Leu-Glu-Pro-Glu-Asp-Glu-Ala-Arg-Pro-Gly-Gly-Phe-Asp-Arg-Leu-Gln-Ser-Glu-Asp-Lys-Ala-Ile-Arg-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH₂
1-letter notation:ELEPEDEARPGGFDRLQSEDKAIRTIMEFLAFLHLKEAGAL-NH₂
This sequence exhibits several structurally significant regions. The N-terminal domain (residues 1-15) is highly acidic, containing six glutamate (Glu, E) and two aspartate (Asp, D) residues, contributing to its hydrophilic character. In contrast, the C-terminal segment (residues 26-41) is predominantly hydrophobic, featuring multiple leucine (Leu, L), phenylalanine (Phe, F), and alanine (Ala, A) residues. This amphipathic architecture—combining charged and hydrophobic domains—is critical for GMAP's postulated interactions with biological membranes, particularly relevant to its antimicrobial functions [1] [2] [8].
Table 1: Amino Acid Sequence of GMAP (1-41) Amide
Position | 1-5 | 6-10 | 11-15 | 16-20 | 21-25 | 26-30 | 31-35 | 36-41 |
---|---|---|---|---|---|---|---|---|
3-letter | Glu-Leu-Glu-Pro-Glu | Asp-Glu-Ala-Arg-Pro | Gly-Gly-Phe-Asp-Arg | Leu-Gln-Ser-Glu-Asp | Lys-Ala-Ile-Arg-Thr | Ile-Met-Glu-Phe-Leu | Ala-Phe-Leu-His-Leu | Lys-Glu-Ala-Gly-Ala-Leu-NH₂ |
1-letter | E-L-E-P-E | D-E-A-R-P | G-G-F-D-R | L-Q-S-E-D | K-A-I-R-T | I-M-E-F-L | A-F-L-H-L | K-E-A-G-A-L-NH₂ |
GMAP (1-41) is generated through tightly regulated post-translational modifications of its precursor, preprogalanin (ppGAL). This 123-amino acid precursor contains an N-terminal signal peptide (cleaved cotranslationally), galanin (1-29/30), and GMAP (residues 65-105 in ppGAL). Proteolytic processing occurs at dibasic cleavage sites (Lys-Arg, Arg-Arg) flanking the GMAP domain, mediated by prohormone convertases (PC1/3, PC2) in secretory vesicles. The definitive C-terminal modification—amidation—is catalyzed by peptidylglycine α-amidating monooxygenase (PAM). This enzyme converts the terminal glycine-extended intermediate (GMAP-Gly) into the bioactive C-terminal amide (GMAP-NH₂) [1] [10].
Amidation profoundly influences GMAP's biochemical properties:
The molecular weight and elemental composition of GMAP (1-41) amide have been precisely determined through mass spectrometry and compositional analysis. The peptide has a molecular weight of 4643.19 Da (theoretical average mass) and an empirical formula of C₂₀₆H₃₂₆N₅₆O₆₄S. The sulfur atom originates from a single methionine residue (Met²⁷) [1] [5] [8].
Notably, commercial preparations (e.g., Bachem, MedChemExpress) often list slight variations in molecular weight (e.g., 4640.38 Da). This discrepancy arises from the presence of trifluoroacetate (TFA) counterions used in peptide purification via reverse-phase HPLC. TFA salts form during acidic elution, adding approximately 2–3 Da per positive charge. Given GMAP’s numerous basic residues (Arg, Lys, His), this accounts for observed molecular weight differences between theoretical (free base) and practical (TFA salt) values [2] [6] [8].
Table 2: Molecular Properties of GMAP (1-41) Amide
Property | Value | Notes |
---|---|---|
CAS Number | 132699-74-2 | Unique chemical identifier |
Molecular Formula | C₂₀₆H₃₂₆N₅₆O₆₄S | Includes all atoms in the sequence |
Theoretical MW (Da) | 4643.19 | Calculated for free base (unmodified) |
Observed MW (Da) | 4640.38 (TFA salt) | Supplier-reported mass accounting for counterions [2] [8] |
Ionization State | C-terminal amide; N-terminal free | Critical for bioactivity |
Key Structural Features | Single Met residue (oxidation-sensitive) | Requires reducing conditions for stability |
GMAP exhibits significant sequence divergence across species compared to the highly conserved N-terminus of galanin. This variability reflects potential functional specialization:
Human GMAP (1-41):ELEPEDEARPGGFDRLQSEDKAIRTIMEFLAFLHLKEAGAL-NH₂Key residues: Glu²⁹, Ala⁴¹
Porcine GMAP (1-41):Differs at positions 29 (Val vs. Glu) and 41 (Thr vs. Ala). The hydrophobic Val²⁹ may enhance membrane partitioning.
Rat GMAP (1-41):Shows greater divergence, with 12 substitutions including Asp¹²→Gly and Arg²⁴→Lys. Despite this, the antimicrobial core domain (residues 16–41) remains conserved. Studies confirm that synthetic GMAP(16-41) from humans, pigs, and rats equally inhibits Candida albicans growth (48.7% reduction at 20 μg/mL) and hyphal transition (IC₅₀ ~4 μM), indicating evolutionary conservation of this functional domain [3] [9] [10].
Functional studies reveal that GMAP’s active region resides in residues 16–41. Truncation mutants lacking this segment (e.g., GMAP(1–15) or GMAP(44–59)) lose all antifungal activity. Within the 16–41 domain, residues 26–41 form an amphipathic α-helix essential for disrupting microbial membranes. This domain’s conservation—despite N-terminal variability—suggests its critical role in innate immunity [3] [9].
Table 3: Cross-Species Comparison of GMAP Structural and Functional Properties
Species | Sequence Variations (vs. Human) | Conserved Core (16-41) | Antifungal Activity | Key References |
---|---|---|---|---|
Human | Reference sequence | 100% | Inhibits C. albicans growth (48.7%) and hyphal transition | [3] [9] |
Porcine | V29E, A41T | 100% | Equivalent activity to human GMAP | [3] [10] |
Rat | 12 substitutions (e.g., D12G, R24K) | >85% | Equivalent activity to human GMAP | [9] [10] |
Functional Core | GMAP(16-41) required | Fully conserved | Active at 4 μM; N-/C-truncations inactive | [3] |
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